

A Head-to-Head Comparison of Cardiovascular Risks: Drospirenone vs. Other Progestins

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Compound of Interest

Compound Name: *Drospirenone/Ethinyl Estradiol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardiovascular risks associated with the fourth-generation progestin drospirenone (DRSP), commonly used in combined oral contraceptives (COCs), against other progestins, primarily the second-generation progestin levonorgestrel (LNG). The information is compiled from large-scale observational studies and systematic reviews to support evidence-based research and development.

Executive Summary

Combined oral contraceptives are known to increase the risk of cardiovascular events, particularly venous thromboembolism (VTE). The choice of progestin in these formulations appears to modulate this risk. A substantial body of evidence from epidemiological studies suggests that COCs containing drospirenone are associated with a higher risk of VTE compared to those containing levonorgestrel.^{[1][2][3][4][5]} The evidence regarding arterial thromboembolism (ATE), such as myocardial infarction and stroke, is less clear and often conflicting.^{[2][6]} Drospirenone's unique pharmacological profile, which includes anti-mineralocorticoid and anti-androgenic properties, distinguishes it from older progestins and may contribute to its different risk profile.^{[7][8][9]}

Quantitative Risk Assessment: VTE and ATE

The following tables summarize quantitative data from key comparative studies, presenting risk estimates for VTE and ATE in users of DRSP-containing COCs versus those using COCs with

other progestins.

Table 1: Comparative Risk of Venous Thromboembolism (VTE)

Progestin Comparator	Study/Author	Study Design	Risk Estimate (Type)	95% Confidence Interval (CI)
Levonorgestrel	Parkin L, et al. (BMJ 2011) [1]	Nested Case-Control	3.3 (Odds Ratio, adj.)	1.4 to 7.6
Levonorgestrel	Jick SS, et al. (BMJ 2011) [5] [10]	Case-Control	>2-fold (Odds Ratio)	-
Levonorgestrel	Lidegaard Ø, et al. (Danish Cohort) [1]	Cohort	1.64 (Relative Risk)	1.27 to 2.10
Levonorgestrel	Gronich N, et al. (2011) [11]	Cohort (First-time users)	3.19 (Hazard Ratio, adj.)	1.12 to 9.08
Levonorgestrel	Gronich N, et al. (2011) [11]	Cohort (Restarters)	1.96 (Hazard Ratio, adj.)	1.12 to 3.41
Levonorgestrel	Systematic Review (2013) [2] [3]	Systematic Review	1.0 to 3.3 (Rate Ratio Range)	-
Levonorgestrel	FDA-funded study (preliminary) [12]	Epidemiologic	~1.5-fold increase (Relative Risk)	-
Levonorgestrel	Dinger J, et al. (EURAS) [13]	Prospective Cohort	1.0 (Hazard Ratio)	- (Upper Limit: 1.8)

Table 2: Comparative Risk of Arterial Thromboembolism (ATE)

Progestin Comparator	Study/Author	Study Design	Risk Estimate (Type)	95% Confidence Interval (CI)
Levonorgestrel	LASS Study[2]	Cohort	0.4 (Hazard Ratio)	0.2 to 0.8
Other Low-Dose COCs	FDA Analysis (All Users)[2]	-	0.99 (Hazard Ratio)	0.58 to 1.69
Other Low-Dose COCs	FDA Analysis (New Users)[2] [14]	-	2.01 (Hazard Ratio)	1.06 to 3.81
Levonorgestrel	Dinger J, et al. (EURAS)[13]	Prospective Cohort	0.3 (Hazard Ratio)	- (Upper Limit: 1.2)
Levonorgestrel	Bak S, et al. (2016)[6]	Population-based Cohort	0.89 (Hazard Ratio, adj.)	0.35 to 2.28

Methodologies of Key Cited Studies

Understanding the design of these influential studies is critical for interpreting their findings.

1. The European Active Surveillance (EURAS) Study

- Objective: To compare the risks of adverse cardiovascular and other events associated with the use of DRSP-containing COCs versus other COCs, including those with levonorgestrel. [13]
- Design: A multinational, prospective, non-interventional cohort study.[13][15] New users of DRSP-containing COCs, LNG-containing COCs, and other COCs were enrolled and followed over time.
- Population: A total of 58,674 women were followed for 142,475 women-years of observation. [13]
- Data Collection: Follow-up was conducted via mailed questionnaires on a semiannual basis. [13][15]

- Outcome Measures: The primary outcomes included VTE (deep vein thrombosis, pulmonary embolism) and ATE (myocardial infarction, stroke).[13]

- Statistical Analysis: Cox regression analysis was used to calculate hazard ratios (HRs) comparing the risk between the different COC user groups.[13]

2. UK General Practice Research Database (GPRD) Nested Case-Control Study (Parkin L, et al.)

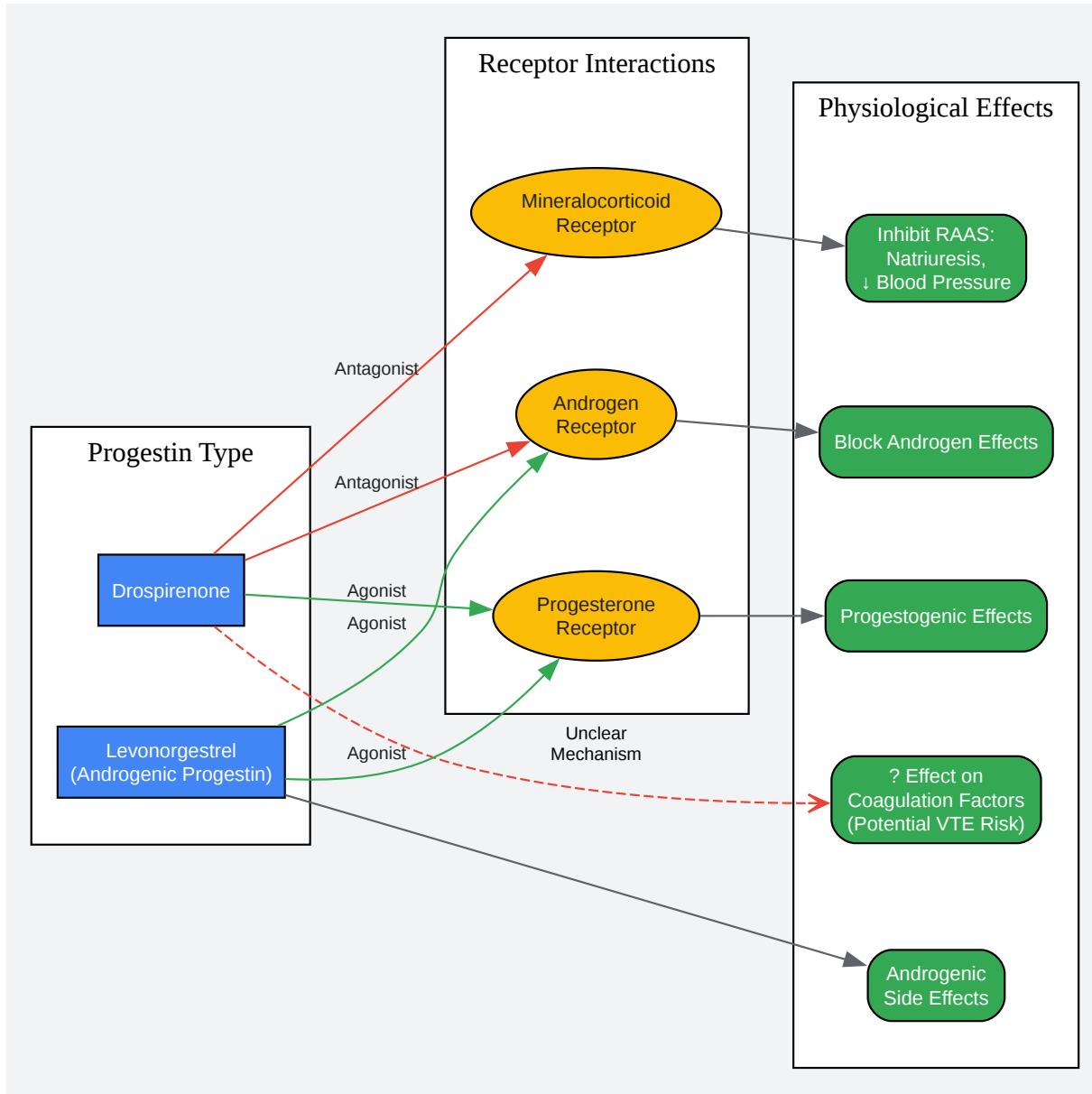
- Objective: To assess the risk of VTE in users of COCs containing drospirenone compared to those containing levonorgestrel.[1][16]
- Design: A nested case-control study within a large population-based cohort.
- Population: Women aged 15-44 identified from the UK's GPRD. The study included 61 cases of idiopathic VTE and 215 matched controls.[1]
- Data Collection: Patient electronic health records were used to identify cases of VTE and to ascertain prescription history for oral contraceptives.
- Outcome Measures: The main outcome was idiopathic (unprovoked) VTE.
- Statistical Analysis: Conditional logistic regression was used to estimate odds ratios (ORs) adjusted for potential confounders like body mass index (BMI).[1]

Potential Mechanisms and Signaling Pathways

The differential cardiovascular risk may be linked to the unique properties of drospirenone, which is an analogue of spironolactone. Its anti-mineralocorticoid activity, in particular, has been a focus of research. While this property may be beneficial for blood pressure control, its net effect on the complex hemostatic system is still under investigation.[7][8][17][18]

Progestogens can influence hemostasis by modulating the hepatic synthesis of coagulation factors and affecting vascular function.[19][20]

Below is a diagram illustrating the potential differential effects of drospirenone versus androgenic progestins (like levonorgestrel) on systems relevant to cardiovascular health.

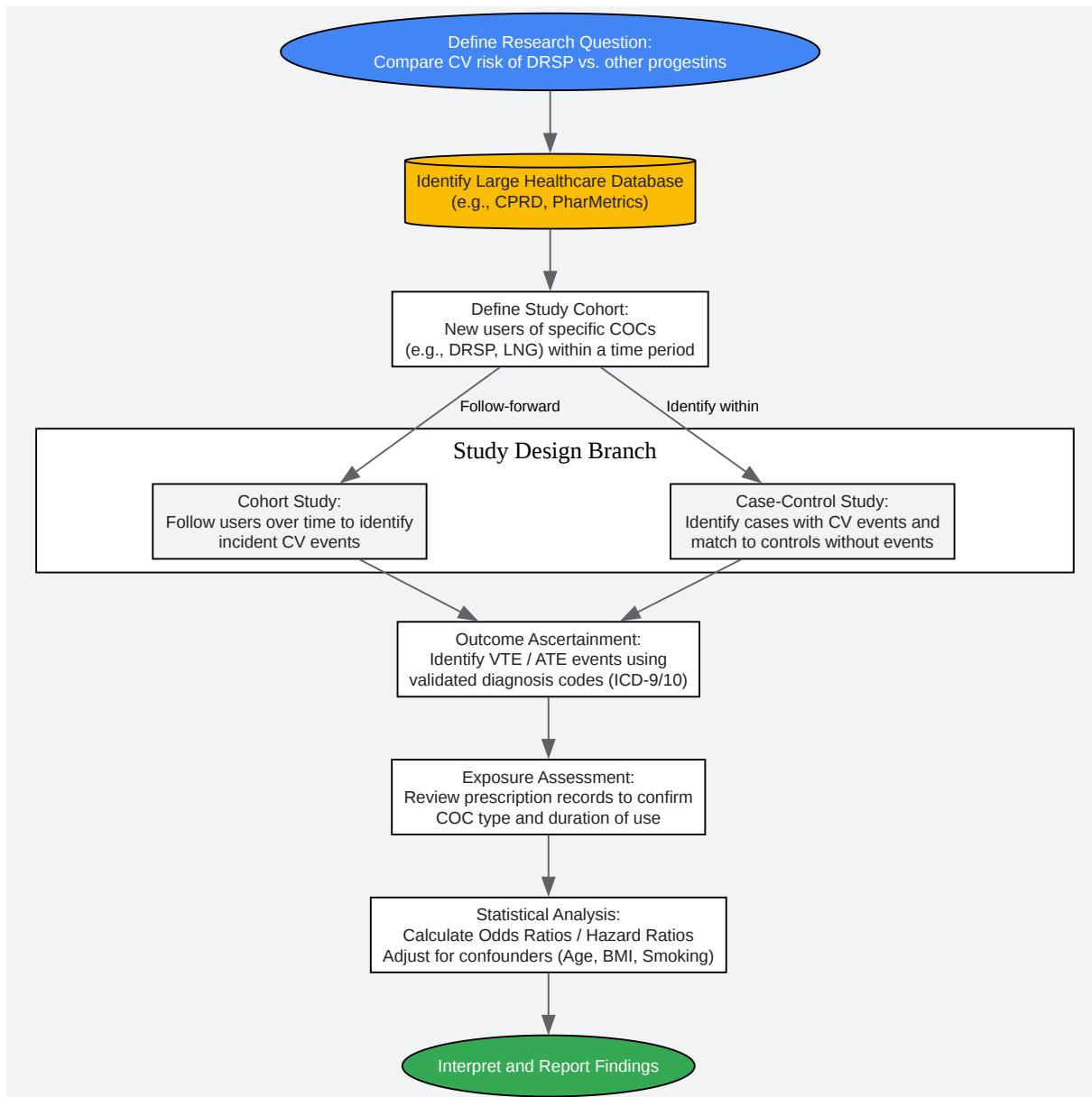


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Caption: Differential receptor activity of Dospirenone vs. Levonorgestrel.

Experimental Workflow Visualization

The assessment of cardiovascular risk for contraceptives relies heavily on pharmacoepidemiological studies. The diagram below outlines a typical workflow for a retrospective cohort or case-control study using large healthcare databases.



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Caption: Workflow for a typical pharmacoepidemiological safety study.

Conclusion

The available evidence consistently points towards a higher risk of venous thromboembolism with drospirenone-containing oral contraceptives when compared directly to those containing levonorgestrel.^{[2][3]} For arterial thromboembolism, the data are inconclusive and warrant further investigation.^{[2][6]} The unique anti-mineralocorticoid properties of drospirenone may offer benefits, such as a neutral or slightly favorable effect on blood pressure, but the underlying mechanisms for the observed VTE risk are not fully understood.^{[17][18]} Researchers and drug development professionals should consider this risk differential in the development of new hormonal contraceptives and in the design of future safety surveillance studies.

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References

- 1. Risk of venous thromboembolism in users of oral contraceptives containing drospirenone or levonorgestrel: nested case-control study based on UK General Practice Research Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. Drospirenone-containing oral contraceptive pills and the risk of venous and arterial thrombosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Drospirenone contraceptives associated with more VTE | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 6. Drospirenone-containing combined oral contraceptives and the risk of arterial thrombosis: a population-based nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drospirenone: a new cardiovascular-active progestin with antialdosterone and antiandrogenic properties [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. Drospirenone-Containing Oral Contraceptive Pills and the Risk of Venous Thromboembolism: An Assessment of Risk in First-Time Users and Restarters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA Drug Safety Communication: Safety review update on the possible increased risk of blood clots with birth control pills containing drospirenone | FDA [fda.gov]
- 13. The safety of a drospirenone-containing oral contraceptive: final results from the European Active Surveillance Study on oral contraceptives based on 142,475 women-years of observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 15. researchgate.net [researchgate.net]
- 16. contemporaryobgyn.net [contemporaryobgyn.net]
- 17. Contraceptive Hormone Use and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of progestogens on haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
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